![molecular formula C14H20N2O2 B3093042 1-(2-Ethoxybenzoyl)-3-methylpiperazine CAS No. 1240565-00-7](/img/structure/B3093042.png)
1-(2-Ethoxybenzoyl)-3-methylpiperazine
Overview
Description
1-(2-Ethoxybenzoyl)-3-methylpiperazine is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 . It is a powder at room temperature .
Molecular Structure Analysis
The molecule contains a total of 39 bonds. There are 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 secondary amine (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving 1-(2-Ethoxybenzoyl)-3-methylpiperazine are not available, it’s worth noting that similar compounds often undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
1-(2-Ethoxybenzoyl)-3-methylpiperazine is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation . Safety measures include avoiding breathing dust, washing with plenty of soap and water in case of skin contact, and seeking medical advice if skin irritation or rash occurs .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
Based on the general mechanism of benzene derivatives, the compound might undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in the inhibition of enzymes like bace1, which plays a role in the production of amyloid-beta, a protein associated with alzheimer’s disease .
Pharmacokinetics
Similar compounds have been shown to be metabolized by drug-metabolizing enzymes .
Result of Action
Similar compounds have been shown to inhibit certain enzymes, potentially affecting the production of specific proteins .
properties
IUPAC Name |
(2-ethoxyphenyl)-(3-methylpiperazin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-13-7-5-4-6-12(13)14(17)16-9-8-15-11(2)10-16/h4-7,11,15H,3,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXOMCYWUDOXGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCNC(C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxybenzoyl)-3-methylpiperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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